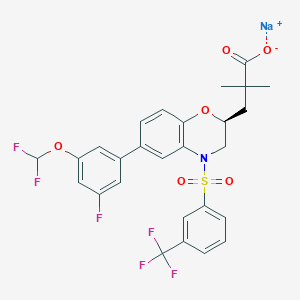

Rnr inhibitor COH29

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

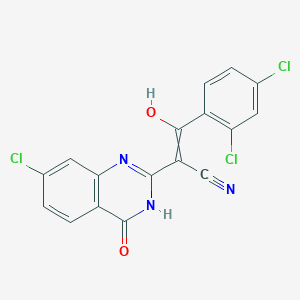

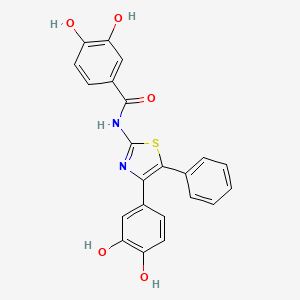

COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .

Synthesis Analysis

COH29 was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of COH29 involved structure- and mechanism-based approaches . It was found that COH29 could overcome the known drawbacks of the existing RNR inhibitors .

Molecular Structure Analysis

COH29 binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Chemical Reactions Analysis

The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Physical And Chemical Properties Analysis

The molecular weight of COH29 is 420.44 and its molecular formula is C22H16N2O5S .

Wissenschaftliche Forschungsanwendungen

Treatment of Atypical Teratoid Rhabdoid Tumors (ATRT)

COH29 has been used in research for the treatment of Atypical Teratoid Rhabdoid Tumors (ATRT), a rare but aggressive malignancy in the central nervous system . The compound inhibits RRM2, a subunit of ribonucleotide reductase, which is significantly overexpressed in ATRT . In vitro experiments showed that treatment with COH29 resulted in a decrease in ATRT colony formation, cell proliferation, and migration . Moreover, COH29 treatment led to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced ATRT cell death through apoptosis .

Treatment of Prostate Cancer

COH29 has been studied for its potential in treating prostate cancer . Overexpression of RRM2, which COH29 inhibits, has been linked to poor patient outcomes in prostate cancer . Knockdown of RRM2 inhibited its oncogenic function, whereas overexpression of RRM2 promoted epithelial mesenchymal transition in prostate cancer cells . The efficacy of COH29 was assessed in vitro and in vivo, showing excellent results .

Treatment of BRCA-1–Defective Human Breast Cancer

Research has shown that BRCA-1–defective human breast cancer cells are more sensitive than wild-type BRCA-1 counterparts to COH29 in vitro and in vivo . COH29 reduces the expression of DNA repair pathway genes, suggesting that COH29 interferes with these pathways .

Wirkmechanismus

- RNR plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) .

- This binding interferes with the interaction between RRM1 and RRM2, disrupting the assembly of the active RNR holoenzyme .

- The downstream effects include decreased cell proliferation and increased sensitivity to DNA-damaging agents .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of COH29 were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .

Zukünftige Richtungen

COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that COH29 inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGDLPSXAGQFSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rnr inhibitor COH29 | |

CAS RN |

1190932-38-7 |

Source

|

| Record name | COH-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COH-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)